1-(3,4-Dichlorobenzyl)pyrrolidine: Structural Analysis and Synthetic Utility
1-(3,4-Dichlorobenzyl)pyrrolidine: Structural Analysis and Synthetic Utility
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological significance of 1-(3,4-Dichlorobenzyl)pyrrolidine . This document is structured for researchers and drug development professionals, emphasizing experimental rigor and mechanistic insight.
Executive Summary
1-(3,4-Dichlorobenzyl)pyrrolidine (CAS 891397-61-8) serves as a critical "privileged scaffold" in medicinal chemistry. Its structure combines a lipophilic, electron-deficient aromatic moiety (3,4-dichlorophenyl) with a saturated nitrogen heterocycle (pyrrolidine). This specific architecture allows the molecule to participate in key biological interactions, particularly within hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters. It is widely utilized as a building block for Sigma-1 (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The physicochemical profile of 1-(3,4-Dichlorobenzyl)pyrrolidine dictates its behavior in biological systems (ADME) and synthetic workflows.
Table 1: Physicochemical Constants
| Property | Value | Context/Notes |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine | Systematic nomenclature |
| CAS Number | 891397-61-8 | Unique identifier |
| Molecular Formula | -- | |
| Molecular Weight | 230.13 g/mol | Fragment-like (<300 Da) |
| LogP (Predicted) | ~3.59 | Highly lipophilic; crosses BBB |
| TPSA | 3.24 | Excellent membrane permeability |
| pKa (Base) | ~9.5 (Predicted) | Protonated at physiological pH |
| Boiling Point | ~110-115 °C (0.5 mmHg) | High vacuum distillation required |
| Appearance | Pale yellow oil (Free base) | White solid (HCl salt) |
Structural Analysis
The molecule consists of two distinct domains:[1]
-
The Pharmacophore Head (Pyrrolidine): A tertiary amine that is protonated at physiological pH (7.4), allowing for ionic bonding (salt bridge formation) with aspartate or glutamate residues in receptor binding pockets.
-
The Lipophilic Tail (3,4-Dichlorobenzyl): The dichloro-substitution pattern increases metabolic stability (blocking para-oxidation) and enhances lipophilicity, facilitating hydrophobic interactions (e.g.,
-stacking).
Synthetic Methodologies
For research-grade purity (>98%), Reductive Amination is the preferred methodology over direct alkylation, as it minimizes the formation of quaternary ammonium byproducts.
Method A: Reductive Amination (Recommended)
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the iminium ion intermediate without reducing the aldehyde or halogen substituents.
Reaction Scheme:
Protocol:
-
Imine Formation: Charge a dried reactor with 3,4-dichlorobenzaldehyde (1.0 eq) and Dichloromethane (DCM) (10 V). Add Pyrrolidine (1.1 eq) dropwise at 0°C.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 30 minutes. The reaction is slightly exothermic; maintain internal temperature <25°C.
-
Quench: Stir for 4-12 hours at room temperature. Quench with saturated
solution. -
Workup: Separate organic layer. Wash with brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc 8:2) or convert to HCl salt for crystallization.
Method B: Nucleophilic Substitution (Scale-Up)
Direct alkylation using 3,4-dichlorobenzyl chloride is cost-effective for kilogram-scale batches but requires careful control of stoichiometry to prevent over-alkylation.
Reaction Scheme:
Protocol:
-
Dissolve 3,4-dichlorobenzyl chloride (1.0 eq) in Acetonitrile (ACN).
-
Add Potassium Carbonate (
) (2.0 eq) as an acid scavenger. -
Add Pyrrolidine (1.2 eq) slowly. Heat to reflux (80°C) for 6 hours.
-
Filter off inorganic salts (
, excess base). Concentrate filtrate.
Visualization: Synthetic Decision Tree
The following diagram illustrates the logic flow for selecting the synthesis route.
Caption: Decision matrix for synthetic route selection based on scale and purity requirements.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
1H NMR (400 MHz, CDCl3)
- 7.45 (d, J=2.0 Hz, 1H): Aromatic proton at position 2 (ortho to benzylic carbon, meta to Cl).
- 7.38 (d, J=8.2 Hz, 1H): Aromatic proton at position 5 (ortho to Cl).
- 7.18 (dd, J=8.2, 2.0 Hz, 1H): Aromatic proton at position 6.
-
3.58 (s, 2H): Diagnostic Singlet. The benzylic methylene protons (
). -
2.50 (m, 4H):
-protons of the pyrrolidine ring ( ). -
1.78 (m, 4H):
-protons of the pyrrolidine ring ( ).
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 230.1 / 232.1 -
Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity ratio for the
, , and peaks. This is the definitive signature for the dichloro-motif.
Biological & Pharmacological Relevance[1][2][8][9][10][11][12]
The 1-(3,4-dichlorobenzyl)pyrrolidine structure is not merely a solvent or reagent; it is a bioactive pharmacophore.[2]
Sigma Receptor Modulation
The 3,4-dichlorobenzyl moiety is a classic "anchor" for Sigma-1 (
-
Application: Development of analgesics, antidepressants, and neuroprotective agents.
-
Mechanism: Modulation of intracellular calcium signaling and chaperone activity.
Antimicrobial Activity
Analogs of benzyl-pyrrolidines have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi. The lipophilicity (LogP ~3.6) allows the molecule to penetrate microbial cell membranes/walls, where the cationic amine can disrupt membrane integrity.
Pathway Visualization
The following diagram maps the pharmacophore features to potential biological targets.
Caption: Pharmacophore mapping of 1-(3,4-Dichlorobenzyl)pyrrolidine to key biological targets.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a Class 3 Flammable Liquid (if free base) or Irritant (if salt), analogous to similar benzyl-amines.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precaution: The 3,4-dichlorobenzyl chloride precursor is a potent lachrymator and alkylating agent. Ensure all unreacted alkyl halide is quenched before workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
-
American Chemical Society (ACS). Scale-up Synthesis of Pyrrolidine-derived Ligands. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health (NIH). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]


